3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)14-2-1-3-15(24-14)26-11-12-4-8-25(9-5-12)16-13(10-21)22-6-7-23-16/h1-3,6-7,12H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIQXNJNJXGVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes.
Mode of Action
Similar compounds have been known to interact with their targets, leading to changes in the biochemical processes.
Biochemical Analysis
Biochemical Properties
3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and thus influencing biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the cellular redox state.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and protecting against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the balance of metabolic intermediates, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Biological Activity
3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19F3N4O, and it features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the pyrazine ring contributes to its interaction with various biological targets.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Weight | 368.36 g/mol |
| Functional Groups | Trifluoromethyl, piperidine, pyrazine |
| Solubility | Moderately soluble in organic solvents |
Biological Activity Overview
The biological activity of this compound has been linked to multiple pharmacological effects, including:
- Antitumor Activity : Similar compounds within the pyrazine family have shown promising results against various cancer cell lines. For instance, pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
- Anti-inflammatory Effects : The structural features of this compound may contribute to its ability to modulate inflammatory pathways. Research indicates that related pyrazole compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes .
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activities against a range of pathogens, suggesting that this compound may also exhibit such properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Trifluoromethyl Group : Enhances lipophilicity and can improve binding affinity to biological targets.
- Pyridine and Pyrazine Rings : These heterocycles are essential for the interaction with enzymes and receptors involved in various biochemical pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study on pyrazole derivatives showed that specific substitutions on the pyrazole ring significantly increased cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogen substituents was particularly effective .
- Synergistic Effects with Chemotherapeutics : Research demonstrated that combining certain pyrazole derivatives with doxorubicin resulted in enhanced anticancer effects, indicating potential for developing combination therapies .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Comparative Analysis:
Impact of Substituents on Kinase Inhibition :
- The trifluoromethyl group in the target compound and CCT245737 enhances binding to hydrophobic kinase pockets, as seen in CHK1 inhibition (IC₅₀ < 10 nM for CCT245737) .
- Replacement of the trifluoromethylpyridinyl group with a methylpyrazinyl moiety () reduces molecular weight and lipophilicity, likely diminishing kinase affinity .
Role of Linker and Scaffold: Piperidine-oxymethyl linkers (common in the target compound and its analogs) provide conformational flexibility, critical for accommodating active-site geometries in kinases . Pyridazinone-containing analogs () introduce hydrogen-bonding capacity but may compromise cell permeability due to increased polarity .
Selectivity and Toxicity: CCT245737’s morpholinylmethylamino group minimizes off-target effects (e.g., hERG inhibition) by directing substituents away from the kinase active site . The target compound’s lack of a polar substituent (e.g., morpholine) may increase hERG risk, a common issue with lipophilic, basic nitrogen-containing compounds .
Physicochemical Properties: Methyl substitution on the pyrazine ring () slightly lowers molecular weight but may improve metabolic stability by blocking oxidation sites . The pyridazinone analog () has a higher molecular weight (373.40 vs. 363.34) and likely reduced logP, suggesting trade-offs between solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
